molecular formula C16H14N2O4 B2856873 N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)furan-2-carboxamide CAS No. 1251562-31-8

N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)furan-2-carboxamide

Cat. No.: B2856873
CAS No.: 1251562-31-8
M. Wt: 298.298
InChI Key: VBZBKHYRUOZDRA-UHFFFAOYSA-N
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Description

N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C16H14N2O4 and its molecular weight is 298.298. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

A similar compound, a resveratrol analogue, has been shown to target thep53–p21CIP1/WAF1 pathway in human colorectal HCT116 cells . These proteins play a crucial role in cell cycle regulation and apoptosis, making them important targets for cancer therapy.

Mode of Action

The resveratrol analogue mentioned earlier inducesG2/M cell cycle arrest through the activation of p53–p21CIP1/WAF1 . This suggests that the compound may interact with its targets to halt cell cycle progression, thereby inhibiting the proliferation of cancer cells.

Biochemical Pathways

The compound appears to affect the p53–p21CIP1/WAF1 pathway , leading to G2/M cell cycle arrest . This pathway is crucial for regulating the cell cycle and promoting apoptosis, a form of programmed cell death. By activating this pathway, the compound may induce cell cycle arrest and apoptosis in cancer cells, thereby inhibiting tumor growth.

Result of Action

The compound’s action results in cell cycle arrest and the activation of apoptosis in cancer cells . Specifically, it induces G2/M cell cycle arrest and activates the extrinsic pathway leading to caspase activation . These effects could potentially inhibit the growth of tumors and make the compound a promising candidate for development as an anti-tumor agent.

Properties

IUPAC Name

N-[4-(methoxymethyl)-2-oxo-1H-quinolin-7-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c1-21-9-10-7-15(19)18-13-8-11(4-5-12(10)13)17-16(20)14-3-2-6-22-14/h2-8H,9H2,1H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBZBKHYRUOZDRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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